(E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-12-19-15(24-20-12)11-18-17(23)13-6-8-21(9-7-13)16(22)5-4-14-3-2-10-25-14/h2-5,10,13H,6-9,11H2,1H3,(H,18,23)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZNBMCRFWFBBQ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide is a novel heterocyclic compound that combines oxadiazole and thiophene moieties with a piperidine backbone. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of approximately 270.28 g/mol . Its structure features a piperidine ring substituted with an oxadiazole and a thiophene group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O3 |
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | [To be assigned] |
The biological activity of the compound is hypothesized to arise from its ability to interact with various molecular targets. The oxadiazole and thiophene rings may participate in π–π stacking interactions and hydrogen bonding with biological macromolecules such as enzymes and receptors. Preliminary studies indicate that derivatives of oxadiazole can inhibit key enzymes involved in cancer progression, making this compound a candidate for anticancer research .
Biological Activity Overview
The biological activities associated with compounds containing oxadiazole and thiophene structures include:
- Anticancer Activity : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Compounds with thiophene moieties have shown significant antibacterial and antifungal activities against various pathogens . The incorporation of the oxadiazole group may enhance these effects.
- Enzyme Inhibition : The compound has potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
Case Studies
Several studies have explored related compounds to assess their biological activities:
- Antitubercular Activity : A study by Parikh et al. (2020) synthesized oxadiazole derivatives showing promising activity against Mycobacterium tuberculosis, with some compounds exhibiting low MIC values (minimum inhibitory concentration) .
- Anticancer Studies : Villemagne et al. (2020) reported on new oxadiazole compounds as EthR inhibitors, demonstrating effective inhibition against resistant strains of bacteria associated with cancer .
Comparative Analysis
To better understand the potential of this compound, a comparison can be made with similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 1a (BDM 71,339) | Antitubercular | Villemagne et al. |
| Compound 3a | Antitubercular | Parikh et al. |
| Piperidine derivatives | Anticancer and enzyme inhibition | Various studies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on core motifs, heterocyclic substituents, and synthetic strategies.
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Heterocyclic Diversity: The 1,2,4-oxadiazole in the target compound is distinct from the thiazole in and the 1,2,4-triazole in . Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability compared to thiazoles or triazoles . The thiophene-acryloyl group in the target compound introduces π-conjugation and rigidity, akin to the acrylamide in , which could influence binding affinity .
Synthetic Strategies :
- The target compound’s synthesis likely parallels methods for N-substituted carboxamides, such as coupling activated esters (e.g., carboxylates) with amines under standard conditions .
- In contrast, triazole derivatives () require cyclization under alkaline conditions, highlighting divergent pathways for heterocycle formation .
Spectral and Analytical Comparisons
Spectroscopic techniques (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR, UV) are critical for structural elucidation. While specific data for the target compound are unavailable, analogous compounds provide insights:
- Thiazole carboxamides () exhibit characteristic $ ^1H $-NMR signals for pyridinyl protons (~8.5 ppm) and thiazole methyl groups (~2.5 ppm) .
- Triazole-thiols () show distinct $ ^{13}C $-NMR peaks for sulfur-containing carbons (~160–170 ppm) .
- The target compound’s oxadiazole and thiophene groups would likely produce unique signals: oxadiazole methyl (~2.3 ppm) and thiophene aromatic protons (~6.5–7.5 ppm) .
Functional Implications
- Bioactivity : Thiazole and triazole derivatives often target enzymes (e.g., kinases) due to their hydrogen-bonding and hydrophobic interactions . The target’s oxadiazole may offer improved selectivity or stability.
- Solubility : The carboxamide and oxadiazole groups in the target compound could enhance aqueous solubility compared to purely aromatic systems .
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